molecular formula C19H18N3O5D3 B602481 Isradipine-d3 CAS No. 1189959-59-8

Isradipine-d3

Cat. No.: B602481
CAS No.: 1189959-59-8
M. Wt: 374.41
Attention: For research use only. Not for human or veterinary use.
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Description

Isradipine-d3 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolism of isradipine. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Mechanism of Action

Target of Action

Isradipine-d3, a dihydropyridine calcium channel blocker, primarily targets the L-type calcium channels located on cardiac and arterial smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .

Mode of Action

This compound binds to the L-type calcium channels with high affinity and specificity, inhibiting the influx of calcium ions into the cardiac and arterial smooth muscle cells . This inhibition results in a decrease in arterial smooth muscle contractility and subsequent vasoconstriction . Calcium ions entering the cell through these channels bind to calmodulin, which then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .

Biochemical Pathways

The inhibition of calcium influx by this compound affects the calcium-induced calcium release from the sarcoplasmic reticulum through ryanodine receptors, leading to a decrease in the contractile activity of arterial smooth muscle cells and resulting in vasodilation . This mechanism is part of the larger biochemical pathway involving calcium signaling and muscle contraction.

Pharmacokinetics

This compound exhibits a bioavailability of 15-24% due to its extensive first-pass metabolism in the liver via the cytochrome P450 isoenzyme CYP3A4 . It has a distribution volume of 3 L/kg and is 95% protein-bound . The elimination half-life of this compound is approximately 8 hours, and it is excreted in urine (60-65% as metabolites) and feces (25-30%) .

Result of Action

The primary molecular effect of this compound is the inhibition of calcium influx into cardiac and arterial smooth muscle cells, leading to decreased contractility and vasoconstriction . This results in vasodilation, which reduces blood pressure and systemic vascular resistance, thereby increasing cardiac output and stroke volume .

Action Environment

Environmental factors such as diet and drug interactions can influence the action, efficacy, and stability of this compound. For instance, certain drugs known to interact with this compound can alter its pharmacokinetic properties, potentially affecting its efficacy . Additionally, factors like patient age and liver function can also influence the drug’s metabolism and clearance .

Biochemical Analysis

Biochemical Properties

Isradipine-d3, like its parent compound Isradipine, binds to calcium channels with high affinity and specificity and inhibits calcium flux into cardiac and arterial smooth muscle cells . It exhibits greater selectivity towards arterial smooth muscle cells owing to alternative splicing of the alpha-1 subunit of the channel and increased prevalence of inactive channels in smooth muscle cells .

Cellular Effects

This compound decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . This results in vasodilation and an overall decrease in blood pressure . It also has been shown to have neuroprotective effects in animal models of Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, Isradipine has been shown to have a terminal half-life of 8 hours . This suggests that the effects of this compound may also persist for several hours after administration.

Dosage Effects in Animal Models

In animal models, Isradipine has demonstrated concentration-dependent neuroprotective effects . The specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

Isradipine undergoes extensive first-pass metabolism, primarily via the cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage . It is expected that this compound would follow similar metabolic pathways.

Transport and Distribution

While specific studies on the transport and distribution of this compound are limited, research on Isradipine has shown that it can be effectively delivered transdermally . This suggests that this compound may also be capable of being transported and distributed effectively through similar methods.

Subcellular Localization

As a calcium channel blocker, it is likely to be localized at the cell membrane where it can interact with L-type calcium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isradipine-d3 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Isradipine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can produce oxidized derivatives, while reduction can regenerate the dihydropyridine form .

Scientific Research Applications

Isradipine-d3 has several scientific research applications, including:

Comparison with Similar Compounds

Isradipine-d3 is compared with other dihydropyridine calcium channel blockers such as:

  • Amlodipine
  • Nifedipine
  • Felodipine
  • Nimodipine

Uniqueness

This compound is unique due to its deuterium atoms, which make it particularly useful in pharmacokinetic and metabolic studies. Unlike its non-deuterated counterparts, this compound allows for precise tracing in biological systems without altering the compound’s pharmacological properties .

Similar Compounds

This compound stands out due to its application in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of isradipine in biological systems.

Properties

IUPAC Name

3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662045
Record name (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189959-59-8
Record name (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To achieve the afore-mentioned objects, the present invention provides for a process for the manufacture of the Isradipine which, involves two steps. In the first step 2,1,3-benzoxadiazole-4-carboxaldehyde is reacted with methyl acetoacetate in the presence of acetic acid and piperidine in diisopropyl ether. The product 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is isolated and purified to get substantially high purity product with less than 0.3% 2,1,3-benzoxadiazole-4-carboxaldehyde content present in the purified product. In the second step the purified intermediate 2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester is reacted with isopropyl-β-aminocrotonate in ethanol at 25 to 35° C. The crude Isradipine is crystallised from ethanol to get pure Isradipine having substantially higher purity and containing lower amount of the symmetrical ester isomers (III) and (IV).
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2-acetyl-3-benzofurazan-4-yl-acrylic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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